molecular formula C5H7N3O2S B2816038 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 446280-45-1

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B2816038
CAS No.: 446280-45-1
M. Wt: 173.19
InChI Key: LUZDKUSVQYYXAL-UHFFFAOYSA-N
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Description

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of thiosemicarbazide with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Imino-2-oxo-1,3-thiazolidin-5-yl)acetamide apart from similar compounds is its specific substitution pattern and the resulting unique biological activities. The presence of the acetamide group contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-(4-amino-2-oxo-5H-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(7)8-5(10)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZDKUSVQYYXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=NC(=O)S1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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